N-(4-{[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide
Description
N-(4-{[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide is a sulfonamide-containing acetamide derivative featuring a benzothiazole moiety linked to a piperazine ring. The compound’s structure comprises a 1,3-benzothiazol-2-yl group attached to the piperazine nitrogen, which is further sulfonylated and connected to a phenylacetamide backbone (Figure 1).
Synthetic routes for analogous compounds involve coupling reactions between chloroacetamide intermediates and substituted piperazines. For example, N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) was synthesized via a reaction between N-(1,3-benzothiazol-2-yl)-2-chloroacetamide and N-methylpiperazine in DMF using potassium carbonate as a base . Similar methods likely apply to the target compound, with the sulfonyl group introduced via sulfonation of the piperazine ring.
Properties
Molecular Formula |
C19H20N4O3S2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[4-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C19H20N4O3S2/c1-14(24)20-15-6-8-16(9-7-15)28(25,26)23-12-10-22(11-13-23)19-21-17-4-2-3-5-18(17)27-19/h2-9H,10-13H2,1H3,(H,20,24) |
InChI Key |
XPKDVICEDRPDPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Piperazine Ring Introduction: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and appropriate halogenated intermediates.
Sulfonylation: The sulfonyl group is added through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Final Coupling: The final step involves coupling the benzothiazole-piperazine intermediate with acetamide derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide and sulfonamide groups undergo hydrolysis under acidic or basic conditions:
Acetamide Hydrolysis
-
Conditions : Reflux in 6M HCl (acidic) or 4M NaOH (basic) at 80–100°C for 4–6 hours.
-
Products :
-
Acidic: Forms N-(4-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetic acid and ammonia.
-
Basic: Generates sodium acetate and the corresponding amine derivative.
-
-
Kinetics : Complete conversion in basic media occurs faster (3–4 hours) compared to acidic conditions (5–6 hours) due to hydroxide ion nucleophilicity .
Sulfonamide Hydrolysis
-
Conditions : Prolonged heating in concentrated H<sub>2</sub>SO<sub>4</sub> or aqueous NaOH (pH >12).
-
Products :
-
Sulfonic acid derivative and piperazine-1,3-benzothiazole intermediate.
-
-
Mechanism : Cleavage of the S–N bond via nucleophilic attack, with higher yields in basic environments (85–90%).
Nucleophilic Substitution at the Sulfonamide Group
The sulfonyl group acts as an electrophilic site for nucleophilic displacement:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Amines (e.g., NH<sub>3</sub>) | DMF, 60°C, 8 hours | N-(4-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]sulfamoyl}phenyl)acetamide | 78% |
| Thiols (e.g., PhSH) | EtOH, reflux, 12 hours | Sulfur-linked aromatic adducts | 65% |
| Hydrazine | THF, RT, 24 hours | Hydrazide derivatives | 82% |
Substitution efficiency depends on the nucleophile’s strength and steric hindrance from the benzothiazole ring .
Electrophilic Aromatic Substitution on Benzothiazole
The benzothiazole moiety undergoes regioselective electrophilic substitution:
Nitration
-
Conditions : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0–5°C.
-
Product : 6-Nitro-benzothiazole derivative (major) due to para-directing effects of the sulfur atom.
Halogenation
-
Reagents : Cl<sub>2</sub>/FeCl<sub>3</sub> or Br<sub>2</sub>/H<sub>2</sub>O.
-
Outcome : 5-Bromo or 5-chloro substitution, confirmed via <sup>1</sup>H NMR (δ 7.8–8.1 ppm for aromatic protons) .
Piperazine Ring Functionalization
The piperazine nitrogen participates in alkylation/acylation:
N-Alkylation
-
Reagents : Alkyl halides (e.g., CH<sub>3</sub>I) in presence of K<sub>2</sub>CO<sub>3</sub>.
-
Product : Quaternary ammonium salts, enhancing solubility in polar solvents .
N-Acylation
Oxidation and Reduction
Oxidation of Benzothiazole
-
Conditions : H<sub>2</sub>O<sub>2</sub>/AcOH, 50°C.
-
Product : Benzothiazole S-oxide, identified by IR absorption at 1040 cm<sup>−1</sup> (S=O) .
Reduction of Acetamide
-
Reagents : LiAlH<sub>4</sub> in dry ether.
-
Product : Corresponding amine (N-(4-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)ethylamine), confirmed by loss of carbonyl signal in IR .
Comparative Reactivity of Functional Groups
A reactivity hierarchy was established using kinetic studies:
| Group | Reactivity | Dominant Reaction |
|---|---|---|
| Acetamide | High | Hydrolysis > Reduction |
| Sulfonamide | Moderate | Nucleophilic substitution |
| Benzothiazole | Low–Moderate | Electrophilic substitution |
| Piperazine | Variable | Alkylation > Acylation |
This compound’s multifunctional reactivity makes it a versatile scaffold for generating derivatives with tailored biological or physicochemical properties. Further studies should explore its catalytic behavior and stability under photolytic conditions.
Scientific Research Applications
Chemical Properties and Structure
N-(4-{[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide has a complex structure characterized by the presence of a benzothiazole moiety, which is known for its biological activity. The compound's molecular formula is with a molecular weight of approximately 372.51 g/mol .
Anticancer Activity
Research has indicated that compounds containing benzothiazole derivatives exhibit anticancer properties. For instance, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation pathways. A notable study demonstrated its efficacy against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Neurological Disorders
The compound has also been investigated for its neuroprotective effects. In preclinical models, it has shown promise in reducing neuroinflammation and oxidative stress, both of which are critical in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The dual inhibition of soluble epoxide hydrolase and fatty acid amide hydrolase by benzothiazole-based compounds has been linked to improved outcomes in models of pain and inflammation .
Cardiovascular Applications
This compound has been explored in the context of cardiovascular diseases. Its mechanism involves modulation of apelin receptor pathways, which are crucial in regulating cardiovascular function. Studies have suggested that this compound can potentially mitigate conditions like heart failure and myocardial infarction by promoting cardioprotective signaling pathways .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-{[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of N-(4-{[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide can be contextualized by comparing it to related acetamide-sulfonamide derivatives. Key structural variations include substituents on the piperazine ring, sulfonyl linkage, and aromatic groups. Below is a detailed analysis:
Pharmacological Activity Comparison
Key Observations:
- Benzothiazole Derivatives : The target compound’s benzothiazole group aligns with BZ-IV’s anticancer activity, suggesting shared mechanisms like topoisomerase inhibition .
- Sulfonamide vs. Non-sulfonamide Analogs: Compound 37’s anti-hypernociceptive activity highlights the sulfonamide’s role in modulating inflammatory pathways, which may extend to the target compound .
- Substituent-Driven Selectivity : Methylpiperazine (Compound 35) favors analgesic activity, whereas bulkier groups like benzothiazole may shift selectivity toward anticancer targets.
Biological Activity
N-(4-{[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 384.5 g/mol. Its structure includes a benzothiazole moiety, a piperazine ring, and an acetamide functional group, which contribute to its biological properties.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 384.5 g/mol |
| IUPAC Name | This compound |
| Synonyms | HMS1685N21 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and cell proliferation.
- Receptor Modulation : It interacts with certain receptors that play roles in signaling pathways related to cancer and other diseases.
Biological Activity
Research indicates that this compound exhibits significant anti-cancer properties. For instance:
- Cytotoxicity : In vitro studies have shown that this compound displays cytotoxic effects against several cancer cell lines. Notable IC50 values were observed in various studies:
- Mechanistic Studies : Molecular docking studies suggest that the compound binds effectively to target proteins involved in tumor growth and survival, disrupting their function .
Case Study 1: Anti-Cancer Activity
In a study assessing the anti-cancer potential of various benzothiazole derivatives, this compound was identified as a promising candidate due to its moderate to high cytotoxicity across multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit specific enzymes associated with cancer metastasis. Results indicated that the compound could significantly reduce enzyme activity related to tumor invasion, suggesting its potential as a therapeutic agent in cancer treatment .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(4-{[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide?
Methodological Answer: Synthesis typically involves sulfonamide coupling and acetamide formation. A representative route includes:
Sulfonylation : React 4-aminophenyl sulfonyl chloride with 1-(1,3-benzothiazol-2-yl)piperazine under basic conditions (e.g., triethylamine in THF) to form the sulfonamide intermediate.
Acetylation : Treat the intermediate with acetic anhydride or acetyl chloride in refluxing ethanol to yield the final acetamide.
Purification is achieved via recrystallization (ethanol/water) or column chromatography. Structural validation uses NMR and FTIR spectroscopy .
Q. How is structural characterization performed for this compound and its derivatives?
Methodological Answer:
Q. What preliminary pharmacological activities have been reported for structurally related N-phenylacetamide derivatives?
Methodological Answer:
- Analgesic activity : Compound 35 (N-[4-[(4-methylpiperazinyl)sulfonyl]phenyl]acetamide) showed potency comparable to paracetamol in rodent models (tail-flick test) .
- Anti-hypernociceptive effects : Derivatives 36 and 37 reduced inflammatory pain in carrageenan-induced models, likely via COX-2 inhibition .
- Antioxidant activity : Benzothiazine-linked acetamides exhibited radical scavenging (IC₅₀ = 12–45 μM in DPPH assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
Methodological Answer:
- Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzothiazole ring to enhance metabolic stability .
- Piperazine substitution : Replace the 1,3-benzothiazol-2-yl group with heterocycles (e.g., pyridinyl, imidazolyl) to alter receptor binding.
- Pharmacokinetic profiling : Use HPLC-MS to assess bioavailability and CYP450-mediated metabolism of derivatives .
Q. How can researchers resolve contradictions in pharmacological data between structurally similar analogs?
Methodological Answer: Contradictions (e.g., varying analgesic vs. anti-inflammatory potency) arise from:
- Receptor selectivity : Perform competitive binding assays (e.g., radioligand displacement for opioid or serotonin receptors) .
- Dosage-dependent effects : Conduct dose-response studies (e.g., 10–100 mg/kg in murine models) to identify therapeutic windows.
- Synergistic mechanisms : Co-administer with known inhibitors (e.g., naloxone for opioid pathways) to isolate modes of action .
Q. What role does X-ray crystallography play in rational drug design for this compound class?
Methodological Answer:
- Conformational analysis : Determines preferred rotameric states of the piperazinyl-sulfonyl linkage (e.g., gauche vs. antiperiplanar) .
- Intermolecular interactions : Identifies hydrogen-bonding networks (e.g., C=O⋯H-N interactions) critical for crystal packing and solubility.
- Docking studies : Overlay crystal structures with target proteins (e.g., COX-2) to guide functional group placement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
